molecular formula C11H14O2 B8627705 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran

1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran

Cat. No.: B8627705
M. Wt: 178.23 g/mol
InChI Key: BUDSSYVCPZOLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran is a chemical compound belonging to the isobenzofuran family Isobenzofurans are known for their high reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran can be achieved through several methods. One common approach involves the oxidation of indane derivatives in subcritical water using molecular oxygen. This method is environmentally benign and does not require a catalyst . Another method involves the Diels-Alder reaction, where isobenzofurans act as dienes, reacting with various alkenes and alkynes to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of subcritical water and molecular oxygen is favored due to its eco-friendly nature and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Isobenzofuran-1,3-dione derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted isobenzofurans depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran involves its interaction with various molecular targets. The compound’s methoxy and dimethyl groups play a crucial role in its reactivity and binding affinity. It can undergo oxidation to form reactive intermediates that interact with cellular components, leading to its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-methoxy-4,7-dimethyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C11H14O2/c1-7-4-5-8(2)10-9(7)6-13-11(10)12-3/h4-5,11H,6H2,1-3H3

InChI Key

BUDSSYVCPZOLIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2COC(C2=C(C=C1)C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.0M solution of diisobutylaluminium hydride (115 mL, 0.115 mol) in toluene is added dropwise over a period of 30 mins to a stirred solution of 4,7-dimethyl-3H-isobenzofuran-1-one 4 (18.66 g, 0.115 mol) in anhydrous toluene (250 mL) at −15° C. under nitrogen. Anhydrous diethyl ether (100 mL) is added and the reaction mixture is stirred 4 h at −50° C. The reaction mixture is removed from the cooling bath and diethyl ether (300 mL) is immediately added followed by saturated brine (200 mL). The organic layer is separated and the aqueous layer is re-extracted with diethyl ether (200 mL). The combined organics are dried over sodium sulfate and concentrated in vacuo to yield a cream solid. The solid is dissolved in anhydrous methanol (400 mL) and boron trifluoride diethyl etherate (2.3 mL, 0.018 mol) is added at 0° C. and the solution is stirred for 20 h at RT under nitrogen. The reaction mixture is poured into brine (200 mL) and extracted with petrol 40-60 (2×200 mL). The combined extracts are washed with water (3×100 mL), dried over sodium sulphate, and concentrated in vacuo to yield the product 5 as a yellow oil (17.14 g, 84%): 1H-NMR (300 MHz, CDCl3) δ 7.03 (q, 2H, 3J=7.5 Hz, 4.5 Hz), 6.20 (s, 1H), 5.15 (d, 1H, 3J=13.5 Hz), 4.98 (d, 1H, 3J=13 Hz), 3.42 (s, 3H), 2.31 (s, 3H), 2.20 (s, 3H); 13C-NMR (75 MHz, CDCl3) δ 138.7, 135.3, 130.8, 130.2, 129.1, 128.3, 107.7, 72.2, 54.0, 18.1, 17.5.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
18.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
84%

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